1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile
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Overview
Description
1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile is a synthetic organic compound with the molecular formula C12H10FN3 This compound features a cyclopropane ring substituted with a cyano group and a 4-fluorophenylamino group
Preparation Methods
The synthesis of 1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroaniline with a suitable cyclopropane derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the fluorophenylamino group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The cyano and fluorophenylamino groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The pathways involved in its action are studied to understand how it exerts its effects at the molecular level .
Comparison with Similar Compounds
1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-{[Cyano(4-chlorophenyl)amino]methyl}cyclopropane-1-carbonitrile: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-{[Cyano(4-bromophenyl)amino]methyl}cyclopropane-1-carbonitrile:
1-{[Cyano(4-methylphenyl)amino]methyl}cyclopropane-1-carbonitrile: The methyl group may affect the compound’s stability and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1-cyanocyclopropyl)methyl-(4-fluorophenyl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3/c13-10-1-3-11(4-2-10)16(9-15)8-12(7-14)5-6-12/h1-4H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXRTYZVVBOWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN(C#N)C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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